- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

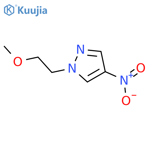

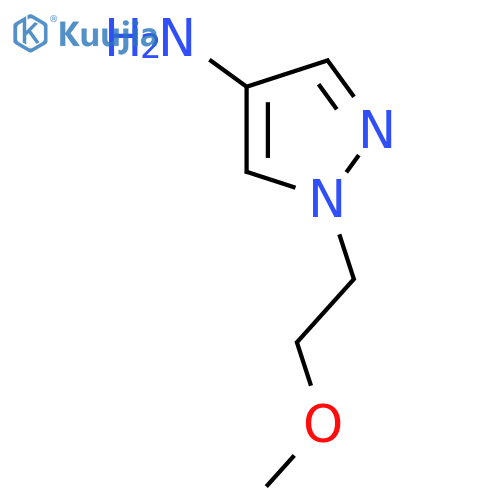

948570-74-9 structure

Nombre del producto:1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Número CAS:948570-74-9

MF:C6H11N3O

Megavatios:141.171040773392

MDL:MFCD09965625

CID:829563

PubChem ID:42281885

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Propiedades químicas y físicas

Nombre e identificación

-

- 1-(2-methoxyethyl)-1H-pyrazol-4-amine

- 1-(2-methoxyethyl)pyrazol-4-amine

- LURMHCWOXHNATM-UHFFFAOYSA-N

- 4185AF

- 4-amino-1-(2-methoxyethyl)pyrazole

- SY107205

- AK161586

- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole

- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-

- ST24037128

- Z812516884

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)

- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine

- BS-13241

- 948570-74-9

- DB-290603

- F2169-0282

- EN300-42962

- SCHEMBL1663037

- DTXSID40654703

- MFCD09965625

- YMB57074

- AKOS000205051

- CS-W005886

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine

-

- MDL: MFCD09965625

- Renchi: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3

- Clave inchi: LURMHCWOXHNATM-UHFFFAOYSA-N

- Sonrisas: N1N(CCOC)C=C(N)C=1

Atributos calculados

- Calidad precisa: 141.090211983g/mol

- Masa isotópica única: 141.090211983g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 3

- Complejidad: 99

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -0.7

- Superficie del Polo topológico: 53.1

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Información de Seguridad

- Instrucciones de peligro: H315-H319-H335

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

1-(2-Methoxyethyl)-1H-pyrazol-4-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063551-100mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 98% | 100mg |

¥117.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48290-250mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

¥446.0 | 2021-09-04 | ||

| Enamine | EN300-42962-5.0g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95.0% | 5.0g |

$175.0 | 2025-03-15 | |

| Life Chemicals | F2169-0282-2.5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 2.5g |

$325.0 | 2023-09-06 | |

| Life Chemicals | F2169-0282-5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 5g |

$480.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D917013-1g |

4-Amino-1-(2-methoxyethyl)-1H-pyrazole |

948570-74-9 | 95% | 1g |

$290 | 2023-09-03 | |

| eNovation Chemicals LLC | Y0989107-5g |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95% | 5g |

$560 | 2024-08-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |

2-(2,6-Difluorophenyl)pyrrolidine |

948570-74-9 | ≥98% | 5g |

¥1752.0 | 2023-09-15 | |

| TRC | M139290-250mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

$ 365.00 | 2022-06-04 | ||

| TRC | M139290-25mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 25mg |

$ 70.00 | 2022-06-04 |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 40 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Referencia

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

Referencia

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 6 h, rt

Referencia

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 °C

Referencia

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

Referencia

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

Referencia

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

Referencia

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referencia

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 25 °C

Referencia

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

Referencia

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referencia

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

Referencia

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, 40 °C

Referencia

- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2019, 183,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referencia

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

Referencia

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

Referencia

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt

Referencia

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referencia

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Literatura relevante

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine) Productos relacionados

- 1424334-79-1(N-(cyanomethyl)-2-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl-N-phenylacetamide)

- 1497036-53-9(Methanone, [3-(aminomethyl)-1-azetidinyl]cyclopropyl-)

- 2309447-22-9(Tert-butyl 2-{[9-(6-bromopyridin-3-yl)-3-azabicyclo[3.3.1]nonan-9-yl]oxy}acetate)

- 1289109-85-8(4-Bromo-6-nitronicotinaldehyde)

- 452968-71-7((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl naphthalene-1-carboxylate)

- 2138120-72-4(6-[(2-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)

- 1105196-14-2(ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate)

- 1823514-27-7((3,5-Dibromo-6-methylpyridin-2-yl)thiourea)

- 1804372-85-7(Methyl 2-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine-4-carboxylate)

- 946206-76-4(1-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methylbenzenesulfonyl)piperazine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Pureza:99%

Cantidad:5g

Precio ($):247.0